molecular formula C6H6ClN5 B3333495 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 99951-68-5

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B3333495
CAS RN: 99951-68-5
M. Wt: 183.6 g/mol
InChI Key: VXTLAKOQZISCKJ-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a chemical compound with the molecular formula C6H5ClN4 . It is used in proteomics research . This compound is a reactant used in the iron-catalyzed cross-coupling of organometallic compounds .


Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives, including 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, is related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight is 168.584 .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .


Physical And Chemical Properties Analysis

The compound appears as white crystals . It has a melting point of 184–185°C . The IR spectrum is given by: ν, cm –1: 3385, 3132, 2960, 1701, 1682, 1581, 1556, 1364, 1254, 1209, 1114, 1028, 830, 774, 725 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : The compound has been synthesized through various methods, including the condensation of 3-amino-1,2,4-triazole and ethyl acetoacetate, demonstrating its chemical versatility and potential for modification (Stanovnik, Urleb, & Tiŝler, 1987).
  • Chemical Structure Elucidation : Studies have utilized techniques like single-crystal X-ray analysis to confirm the structure of related compounds, highlighting the importance of structural analysis in understanding the properties and applications of such chemicals (Tang, Wang, Li, & Wang, 2014).

Biological Activity

  • Antimicrobial and Antifungal Properties : Certain derivatives of this compound have shown antimicrobial and antifungal activities, suggesting their potential use in developing new pharmaceutical agents (Komykhov et al., 2017).
  • Anticancer Potential : Some studies have explored the anticancer properties of related triazolopyrimidines, indicating a possibility for this compound or its derivatives to be utilized in cancer treatment or as a model for new anticancer drugs (Hafez & El-Gazzar, 2009).

Chemical Properties and Reactions

  • Reactivity and Transformation : The compound has been involved in studies focusing on its reactivity and transformation into other chemical structures, which is crucial for developing new synthetic routes and products (Gazizov et al., 2020).

Advanced Synthesis Techniques

  • Supercritical Fluid Synthesis : Innovative synthesis methods like using supercritical carbon dioxide have been applied to related compounds, representing a frontier in green chemistry and potentially more efficient production methods (Baklykov et al., 2019).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that both covalent and non-covalent inhibitors of M pro are of immense value as a potent drug against SARS-CoV-2 .

Safety and Hazards

The compound should be stored at 4°C . It is intended for research use only and not for diagnostic or therapeutic use . It is classified as an eye irritant and skin irritant .

properties

IUPAC Name

7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-3-2-4(7)12-6(9-3)10-5(8)11-12/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTLAKOQZISCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Synthesis routes and methods

Procedure details

2-Amino-7-hydroxy-5-methyl-s-triazolo[1,5-a]pyrimidine (20 g) was suspended in 120 ml of phosphorus oxychloride under ice cooling, and the suspension was refluxed for two hours. Excess phosphorus oxychloride was removed by distillation under normal pressure. The 40 ml of reddish brown oil left was shaken with 300 ml of dichloromethane and 200 ml of water and the organic layer was collected. The aqueous layer was again extracted with 200 ml of fresh dichloromethane, and the combined organic extract was treated with saturated sodium bicarbonate solution until the pH of washings rose to 7 to 8, then washed with 100 ml of saturated sodium chloride solution. After drying over anhydrous magnesium sulfate, the dried solution was concentrated under reduced pressure to about 30 ml, and the concentrate was crystallized using 80 ml of n-hexane, affording 17 g of the objective compound as faint yellow crystals.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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